molecular formula C12H22N2O4 B2376376 Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate CAS No. 1235078-00-8

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2376376
CAS No.: 1235078-00-8
M. Wt: 258.318
InChI Key: BGLRCXWIYSCUBY-UHFFFAOYSA-N
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Description

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a carbamate ester (methyl group) at the 1-position and a 2-ethoxyacetamido-methyl substituent at the 4-position. The piperidine ring, a six-membered nitrogen-containing heterocycle, adopts a chair conformation in its most stable state, as predicted by Cremer-Pople puckering parameter analysis .

Properties

IUPAC Name

methyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-18-9-11(15)13-8-10-4-6-14(7-5-10)12(16)17-2/h10H,3-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRCXWIYSCUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it valuable for developing new chemical entities. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for creating complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

Study of Biological Pathways
In biological research, this compound is utilized to investigate specific pathways and interactions within cellular systems. For example, it has been employed in studies focusing on enzyme inhibition and receptor binding, contributing to the understanding of various biological processes .

Case Study: Enzyme Inhibition
A notable application of this compound is its role as a potential inhibitor of Bruton's tyrosine kinase (BTK), which is a target for treating B-cell malignancies. Research has shown that derivatives of piperidine compounds can effectively inhibit BTK activity, suggesting that this compound may have similar properties .

Medicinal Applications

Therapeutic Potential
The compound is being investigated for its therapeutic effects in various medical conditions. Its ability to modulate neurotransmitter pathways makes it a candidate for treating disorders related to serotonin transmission, such as migraines and anxiety disorders. A study indicated that piperidine derivatives could enhance serotonin receptor activation without causing vasoconstriction, making them suitable for migraine treatment .

Table 1: Summary of Therapeutic Applications

ConditionMechanism of ActionReferences
MigraineSerotonin receptor modulation
Anxiety DisordersNeurotransmitter pathway modulation
B-cell MalignanciesBTK inhibition

Industrial Applications

Production of Industrial Chemicals
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows it to be incorporated into formulations that require specific chemical properties, such as solubility and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are primarily differentiated by variations in the ester group (position 1) and the side chain at position 3. A notable analog is Ethyl 4-[2-({[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamido]piperidine-1-carboxylate (Compound A, ) . Key structural differences include:

  • Ester Group : The target compound uses a methyl ester, whereas Compound A employs an ethyl ester. Methyl esters typically exhibit faster metabolic hydrolysis than ethyl esters, influencing bioavailability.
  • Side Chain : The target compound’s 2-ethoxyacetamido group is less sterically hindered compared to Compound A’s sulfanyl-acetamido substituent, which incorporates a thiophene-oxazole heterocycle. This difference impacts lipophilicity (LogP) and target engagement.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound A
Ester Group Methyl Ethyl
Side Chain 2-ethoxyacetamido-methyl Sulfanyl-acetamido with thiophene-oxazole
Molecular Weight (g/mol) ~286.3 (estimated) ~535.6 (reported)
LogP (Predicted) ~1.2 (moderate polarity) ~3.8 (high lipophilicity)
Solubility Higher aqueous solubility Lower solubility due to hydrophobic groups

Conformational Analysis of the Piperidine Ring

The Cremer-Pople puckering parameters (θ, φ) quantify ring non-planarity . For the target compound:

  • Chair Conformation : Predominant due to minimal steric strain from the 2-ethoxyacetamido side chain.
  • Puckering Amplitude (θ) : Estimated to be ~5° (typical for chair conformations in piperidine derivatives).

In contrast, bulkier substituents (e.g., Compound A’s thiophene-oxazole group) may force the piperidine ring into a twist-boat or boat conformation , increasing θ values (>20°) and reducing stability. Such conformational changes alter binding to biological targets.

Pharmacological Implications

  • Target Compound : The 2-ethoxyacetamido group enhances solubility and may facilitate blood-brain barrier penetration, making it suitable for CNS targets. Its moderate LogP balances membrane permeability and metabolic stability.
  • Compound A : The ethyl ester and hydrophobic side chain extend half-life but limit CNS uptake. The thiophene-oxazole moiety may improve affinity for enzymes like kinases or proteases, as seen in related screening compounds .

Biological Activity

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethoxyacetamido group and a carboxylate moiety. This structure is crucial for its biological interactions and efficacy.

Structural Formula

C13H19N2O3\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, a study focusing on piperidine derivatives reported effective inhibition against Mycobacterium tuberculosis (Mtb) through specific enzyme inhibition pathways, particularly targeting the menaquinone biosynthesis pathway essential for Mtb survival under hypoxic conditions .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound likely acts as an inhibitor for key enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Interaction : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

Compound NameBiological ActivityIC50 (µM)Notes
Methyl piperidine-4-carboxylateAntimicrobial13–22Effective against Mycobacterium spp.
Methyl 4-(aminomethyl)piperidineAntiviralTBDInvestigated for viral inhibition
Methyl 4-(hydroxymethyl)piperidineAntitumorTBDPotential in cancer therapy

Research Findings

Recent studies have focused on optimizing the synthesis of piperidine derivatives to enhance their biological activity and pharmacokinetic properties. For instance, efforts to modify the substituents on the piperidine ring have shown promise in improving potency against target pathogens .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research indicates that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate, and how can purity be optimized?

  • Synthetic Routes : The compound is typically synthesized via amide coupling between a piperidine carboxylate derivative and 2-ethoxyacetic acid. Key steps include:

  • Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation.
  • Protection/deprotection of the piperidine nitrogen to prevent side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Optimization : Solvent choice (e.g., DMF for solubility) and reaction temperature (20–25°C) are critical. HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify the piperidine ring, ethoxyacetamido methyl group, and ester moiety. Key signals include δ 3.5–4.0 ppm (ester OCH3_3) and δ 1.2 ppm (ethoxy CH3_3) .
  • HRMS : Exact mass analysis (expected [M+H]+^+: ~329.18) confirms molecular formula .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution system (methanol:buffer, 65:35) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Case Study : If in vitro assays show conflicting IC50_{50} values (e.g., µM vs. nM ranges), consider:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter ligand-target interactions .
  • Target Selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) using radioligand binding assays.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics .

Q. What computational strategies are effective for predicting its mechanism of action?

  • In Silico Modeling :

  • Molecular Docking : Use AutoDock Vina to simulate binding to PARP14 (a cancer-linked target). Focus on the piperidine ring’s interaction with the catalytic domain .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
    • SAR Insights : Replace the ethoxy group with methyl/methoxy variants to evaluate steric/electronic effects on binding affinity .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Strategies :

  • Prodrug Design : Replace the methyl ester with a tert-butyl group to improve metabolic stability .
  • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring while monitoring logP via HPLC .
    • In Vivo Validation : Pharmacokinetic studies in rodent models (plasma half-life, bioavailability) paired with LC-MS/MS quantification .

Methodological Recommendations

  • Contradictory Data : Replicate assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Scale-Up Synthesis : Optimize for green chemistry (e.g., replace DMF with cyclopentyl methyl ether) to reduce environmental impact .

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